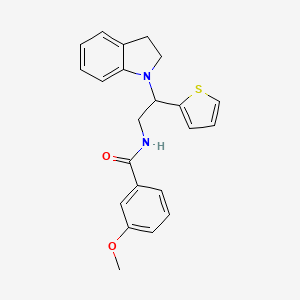
(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,3-Difluorocyclobutyl)methanol” is a chemical compound with the molecular formula C5H8F2O . It has an average mass of 122.113 Da and a monoisotopic mass of 122.054321 Da .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluorocyclobutyl)methanol” consists of a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and a methanol group attached to another carbon atom .Physical And Chemical Properties Analysis
“(3,3-Difluorocyclobutyl)methanol” is a liquid at 20 degrees Celsius . It has a flash point of 33 °C, a specific gravity of 1.18 (20/20), and a refractive index of 1.40 .Aplicaciones Científicas De Investigación
Photophysical and Photochemical Properties
Research has shown that certain fluorinated compounds like 3-hydroxyflavone (3HF) exhibit unique photophysical and photochemical properties in various solvents. These properties are influenced by the solvents' polarity and their interactions with the compound, affecting UV–Vis absorption spectra, emission spectra, fluorescence quantum yield, and fluorescence lifetime. This indicates potential applications in fields requiring precise control of photophysical parameters (Protti & Mezzetti, 2015).
Polymer Synthesis
Difluoro aromatic ketones have been utilized in the synthesis of poly(arylene ether sulfone)s (PAES), demonstrating promising properties like high hydroxide conductivity and alkaline stability. These materials could be significant in the development of advanced polymers for various industrial applications (Shi et al., 2017).
Fluorinated Fluorophores Development
Fluorination of fluorophores can enhance their photostability and spectroscopic properties. The synthesis of fluorinated benzophenones and related compounds has been explored, providing scalable access to fluorinated analogues of fluorescein and rhodamine. These developments could have significant implications in spectroscopy and imaging technologies (Woydziak et al., 2012).
Crystallographic and Conformational Analyses
The synthesis and structural analysis of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reveal insights into the molecular structures of similar difluorinated compounds. Such research is crucial for understanding the physicochemical properties of these compounds, which has implications in material science and molecular design (Huang et al., 2021).
Molecular Orbital Calculations and Thermodynamic Parameters
Investigations into the properties of hydroxy-substituted organic molecules with fluorinating reagents have provided insights into the reactivity and stability of such compounds. This research is important for understanding the chemical behavior of difluorinated compounds in various reactions, which can be applied in synthetic chemistry and material science (Zupan et al., 1995).
Safety and Hazards
“(3,3-Difluorocyclobutyl)methanol” is classified as a flammable liquid and vapor . Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If it comes into contact with skin or hair, contaminated clothing should be immediately removed, and the skin should be rinsed with water .
Propiedades
IUPAC Name |
(3,3-difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F4NO/c11-9(12)1-3-15(4-2-9)8(16)7-5-10(13,14)6-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTOIEYEJSVXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139029029 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

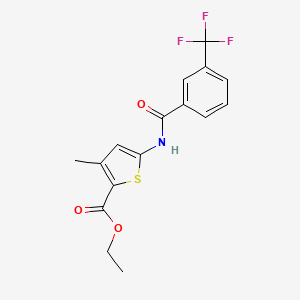



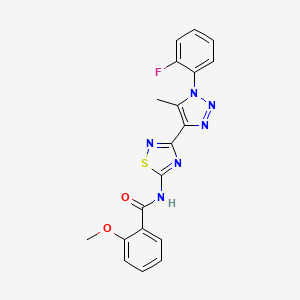

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
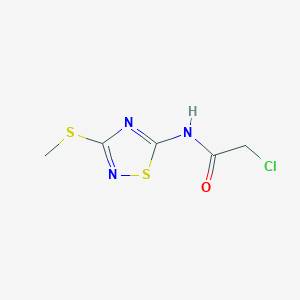

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)
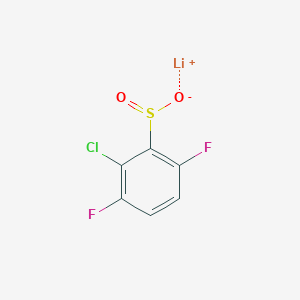
![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)
